3,3-dimethyl-N-(4-nitrophenyl)butanamide
Description
3,3-Dimethyl-N-(4-nitrophenyl)butanamide is a nitro-substituted aromatic amide characterized by a butanamide backbone with two methyl groups at the 3-position and a 4-nitrophenyl substituent. The nitro group at the para position of the phenyl ring likely enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions. Such compounds are typically explored for applications in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.
Properties
IUPAC Name |
3,3-dimethyl-N-(4-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)8-11(15)13-9-4-6-10(7-5-9)14(16)17/h4-7H,8H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHVCKUCNADMOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387837 | |
| Record name | Butanamide, 3,3-dimethyl-N-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87315-20-6 | |
| Record name | Butanamide, 3,3-dimethyl-N-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-(4-nitrophenyl)butanamide typically involves the reaction of 3,3-dimethylbutanoyl chloride with 4-nitroaniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-(4-nitrophenyl)butanamide can undergo several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3,3-dimethyl-N-(4-aminophenyl)butanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-dimethyl-N-(4-nitrophenyl)butanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-(4-nitrophenyl)butanamide depends on its chemical structure and the specific biological target. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features and properties of 3,3-dimethyl-N-(4-nitrophenyl)butanamide and related compounds:
Key Comparative Analysis
Electronic and Steric Effects
- Nitro Group Positioning: The 4-nitrophenyl group in the target compound contrasts with 3-nitrophenyl derivatives like 4-Chloro-N-(3-nitrophenyl)butanamide .
- Backbone Modifications : Replacing the 3,3-dimethyl group in the target compound with a 3-oxo group (as in N-(4-nitrophenyl)-3-oxobutanamide ) introduces a ketone moiety, increasing polarity and hydrogen-bonding capacity. This makes the latter more suitable for dye applications due to enhanced chromophoric properties.
Biological Activity
3,3-Dimethyl-N-(4-nitrophenyl)butanamide is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic implications.
- Chemical Formula : CHNO
- Molecular Weight : 220.27 g/mol
- Boiling Point : Data not specified
- Melting Point : Data not specified
- Density : Data not specified
The biological activity of this compound may be attributed to its structural characteristics, particularly the presence of the nitrophenyl group which can influence its interaction with biological targets.
- Anti-inflammatory Activity : Similar compounds have been shown to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting that this compound may exhibit similar properties by modulating inflammatory pathways like NF-κB and STAT3 .
- Antibacterial Properties : The compound's structure may also suggest potential antibacterial activity, particularly against Gram-positive bacteria. The presence of a nitro group is often associated with increased antibacterial efficacy .
In Vitro Studies
Recent studies have evaluated compounds structurally related to this compound for their biological activities:
- Cytokine Suppression : In vitro assays demonstrated that certain derivatives significantly reduced mRNA levels of IL-6 and TNF-α in human liver cells treated with lipopolysaccharides (LPS), indicating a potential for anti-inflammatory applications .
- Cell Viability Assays : Compounds related to this class were tested for cytotoxicity using various concentrations, where it was confirmed that they exhibited minimal cytotoxic effects at therapeutic doses .
In Vivo Studies
In vivo experiments have provided insights into the pharmacological effects of related compounds:
- Inflammation Models : Animal models treated with related compounds showed decreased levels of liver enzymes (ALT and AST), suggesting a protective effect against liver inflammation induced by LPS . This aligns with the hypothesis that this compound could exert hepatoprotective effects.
Case Studies
A study focusing on the synthesis and evaluation of benzoxazole derivatives containing similar moieties reported significant anti-inflammatory effects. The results indicated that these compounds could inhibit critical inflammatory pathways without inducing hepatotoxicity, which is a common concern in drug development .
Comparative Analysis Table
| Compound Name | Anti-inflammatory Activity | Antibacterial Activity | Cytotoxicity Level |
|---|---|---|---|
| This compound | Potential (based on analogs) | Moderate (based on analogs) | Low at therapeutic doses |
| Related Benzoxazole Derivative | Significant | Not specified | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
